N5-(3-chlorophenyl)pyridine-2,5-diamine
Overview
Description
N5-(3-chlorophenyl)pyridine-2,5-diamine is an organic compound with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3-chlorophenyl group and two amino groups at positions 2 and 5 of the pyridine ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-chlorophenyl)pyridine-2,5-diamine typically involves the reaction of 3-chloroaniline with 2,5-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N5-(3-chlorophenyl)pyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Reduction: Formation of reduced derivatives such as amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups depending on the electrophile used.
Scientific Research Applications
N5-(3-chlorophenyl)pyridine-2,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N5-(3-chlorophenyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
N5-(3-chlorophenyl)pyridine-2,5-diamine can be compared with other similar compounds, such as:
N5-(3-bromophenyl)pyridine-2,5-diamine: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
N5-(3-fluorophenyl)pyridine-2,5-diamine: Contains a fluorine atom instead of chlorine. It may have different physicochemical properties and applications.
N5-(3-methylphenyl)pyridine-2,5-diamine: Substituted with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-N-(3-chlorophenyl)pyridine-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7,15H,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZMJHFMSZUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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